molecular formula C15H15F3N2O2S B2800576 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097858-31-4

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2800576
CAS No.: 2097858-31-4
M. Wt: 344.35
InChI Key: RTIRXQPHAGPZHW-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group The compound also contains a thiophene ring attached to a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization to attach the thiophene and hydroxypropyl groups. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Functionalization: The thiophene and hydroxypropyl groups are introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide
  • N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-(trifluoromethyl)pyridine-3-carboxamide

Uniqueness

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-14(22,6-10-4-5-23-8-10)9-20-13(21)11-2-3-12(19-7-11)15(16,17)18/h2-5,7-8,22H,6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIRXQPHAGPZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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